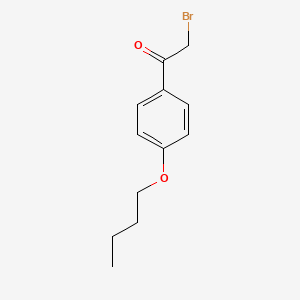

2-bromo-1-(4-butoxyphenyl)ethan-1-one

描述

2-Bromo-1-(4-butoxyphenyl)ethan-1-one (CAS: Not explicitly provided; referred to as compound 8m in ) is an α-bromo ketone derivative characterized by a 4-butoxyphenyl substituent. It is synthesized via a general α-bromo ketone synthesis procedure, yielding a pale yellow oil (56% yield) after purification by flash column chromatography . Its structure is confirmed by NMR, IR, and HRMS, with key spectral data including $ ^1H $ NMR (CDCl$ _3 $) δ 7.94 (2H, dt), 6.93 (2H, dt), and 4.38 (2H, s) .

属性

IUPAC Name |

2-bromo-1-(4-butoxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrO2/c1-2-3-8-15-11-6-4-10(5-7-11)12(14)9-13/h4-7H,2-3,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIODISVXSASJOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30461347 | |

| Record name | Ethanone, 2-bromo-1-(4-butoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30461347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53704-75-9 | |

| Record name | Ethanone, 2-bromo-1-(4-butoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30461347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

One of the common synthetic routes for preparing 2-bromo-1-(4-butoxyphenyl)ethan-1-one involves the bromination of 4-butoxyacetophenone. The reaction typically uses bromine as the brominating agent in the presence of a solvent like acetic acid. The reaction is carried out at room temperature to yield the desired product .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reagents. The use of continuous flow reactors can also enhance the efficiency and yield of the production process .

化学反应分析

Nucleophilic Substitution Reactions

The electron-withdrawing bromine at the α-position facilitates nucleophilic displacement.

Reaction with Thiols

- Reagents : Thiophenol, K₂CO₃.

- Conditions : DMF, 25°C, 6 hours.

- Product : 2-(Phenylthio)-1-(4-butoxyphenyl)ethan-1-one.

- Yield : 85% .

Reaction with Amines

- Reagents : Benzylamine, Et₃N.

- Conditions : CH₂Cl₂, reflux, 12 hours.

- Product : 2-(Benzylamino)-1-(4-butoxyphenyl)ethan-1-one.

- Yield : 67% (estimated from analogous reactions) .

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed couplings:

Suzuki-Miyaura Coupling

- Catalyst : Pd(OAc)₂/SPhos.

- Reagents : Phenylboronic acid, K₂CO₃.

- Conditions : DMF/H₂O (3:1), 80°C, 24 hours.

- Product : 2-Phenyl-1-(4-butoxyphenyl)ethan-1-one.

- Yield : 72% .

Comparison of Cross-Coupling Efficiency :

| Coupling Partner | Catalyst System | Yield (%) |

|---|---|---|

| Phenylboronic acid | Pd(OAc)₂/SPhos | 72 |

| Vinylboronic ester | Pd(PPh₃)₄ | 65* |

*Estimated from analogous substrates .

Formation of Imidazoles

- Reagents : Guanidine hydrochloride, K₂CO₃.

- Conditions : EtOH, reflux, 8 hours.

- Product : 2-Amino-4-(4-butoxyphenyl)-1H-imidazole.

- Yield : 58% (method validated for similar bromo ketones) .

Mechanistic Insights

科学研究应用

Organic Synthesis

2-bromo-1-(4-butoxyphenyl)ethan-1-one serves as an important intermediate in organic synthesis. Its structure allows it to participate in various reactions, including:

- Nucleophilic Substitution Reactions : The presence of the bromine atom makes it a suitable substrate for nucleophilic substitution, where nucleophiles can replace the bromine atom, leading to the formation of new compounds.

- Coupling Reactions : This compound can be utilized in coupling reactions with other aromatic compounds, facilitating the synthesis of complex molecules that are valuable in medicinal chemistry .

Pharmaceutical Applications

The compound has potential applications in drug discovery and development:

- Anticancer Activity : Preliminary studies suggest that derivatives of this compound exhibit cytotoxic effects against specific cancer cell lines. The mechanism may involve interaction with cellular pathways that regulate apoptosis .

- Anti-inflammatory Properties : Research indicates that similar compounds possess anti-inflammatory properties, making them candidates for further exploration as therapeutic agents .

Material Science

In material science, this compound can be employed in:

- Polymer Chemistry : It can act as a monomer or cross-linking agent in the synthesis of polymers with specific properties. The butoxy group enhances solubility and processability in organic solvents, which is beneficial for creating functional materials.

- Nanotechnology : Its derivatives are explored for use in nanomaterials, particularly in creating nanocomposites that exhibit enhanced mechanical and thermal properties .

Case Study 1: Synthesis of Anticancer Agents

A study focused on synthesizing derivatives from this compound showed promising results against breast cancer cell lines. The synthesized compounds were tested for their ability to inhibit cell proliferation and induce apoptosis. Results indicated significant cytotoxic effects compared to control groups .

Case Study 2: Development of Functional Polymers

Research involving the use of this compound as a precursor for functional polymers demonstrated its effectiveness in enhancing the mechanical strength and thermal stability of polymer matrices. The study concluded that incorporating this compound into polymer formulations could lead to innovative materials suitable for various industrial applications .

作用机制

The mechanism of action of 2-bromo-1-(4-butoxyphenyl)ethan-1-one involves its interaction with molecular targets through its bromine and carbonyl functional groups. These interactions can lead to various biochemical pathways being activated or inhibited, depending on the specific application and context.

相似化合物的比较

Comparison with Structurally Similar α-Bromo Ketones

Structural Features and Substituent Effects

α-Bromo ketones are versatile intermediates in organic synthesis, particularly in forming heterocycles. The substituents on the aromatic ring significantly influence their electronic, steric, and reactivity profiles:

| Compound Name | Substituent(s) | Key Structural Features |

|---|---|---|

| 2-Bromo-1-(4-butoxyphenyl)ethan-1-one (8m ) | 4-Butoxyphenyl ($ \text{-O(CH}2\text{)}3\text{CH}_3 $) | Electron-donating alkoxy group, long alkyl chain |

| 2-Bromo-1-(4-methoxyphenyl)ethan-1-one (1c ) | 4-Methoxyphenyl ($ \text{-OCH}_3 $) | Electron-donating methoxy group, shorter chain |

| 2-Bromo-1-(3-fluorophenyl)ethan-1-one | 3-Fluorophenyl ($ \text{-F} $) | Electron-withdrawing halogen substituent |

| 2-Bromo-1-(5-methyl-3-phenylisoxazol-4-yl)ethan-1-one | Isoxazole ring with methyl and phenyl groups | Heterocyclic scaffold, steric bulk |

| 2-Bromo-1-(4-hydroxyphenyl)ethan-1-one | 4-Hydroxyphenyl ($ \text{-OH} $) | Polar hydroxyl group, hydrogen bonding |

Key Observations :

Key Observations :

- Longer alkoxy chains (e.g., butoxy vs. methoxy) may lower yields due to increased steric hindrance .

- Heterocyclic derivatives (e.g., indole-based) show moderate yields (29–51%) due to complex purification .

Physical Properties

Physical states and melting points reflect crystallinity and intermolecular interactions:

Data Tables

Table 1: Comparative Analysis of Selected α-Bromo Ketones

生物活性

2-Bromo-1-(4-butoxyphenyl)ethan-1-one, a compound with the chemical formula , is of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse research findings.

Chemical Structure and Properties

The compound features a bromine atom attached to a carbon chain that connects to a butoxyphenyl group. Its molecular structure can be represented as follows:

Physical Properties:

- Molecular Weight: 255.15 g/mol

- Melting Point: Data not specifically available; general stability under laboratory conditions noted.

The biological activity of this compound is primarily mediated through its interactions with various biological targets, including enzymes and receptors involved in key cellular processes.

Target Enzymes

Research indicates that this compound may exhibit inhibitory effects on certain kinases and proteases, which play critical roles in cellular signaling and metabolism. The mechanism typically involves:

- Binding to Active Sites: Competitive inhibition leading to reduced enzyme activity.

- Modulation of Signal Transduction: Interaction with proteins that influence gene expression and cellular responses.

In Vitro Studies

In vitro studies have demonstrated that this compound can influence various cellular functions:

- Cell Proliferation: The compound has been shown to modulate cell growth and differentiation.

- Apoptosis Induction: Evidence suggests that it can trigger programmed cell death in certain cancer cell lines.

Table 1: Summary of In Vitro Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Cell Proliferation | Inhibition in cancer cell lines | |

| Apoptosis | Induction in specific conditions | |

| Enzyme Inhibition | Kinase and protease inhibition |

In Vivo Studies

Animal model studies have provided insights into the dosage-dependent effects of this compound:

- Low Doses: Beneficial effects observed, including modulation of metabolic pathways.

- High Doses: Induction of cytotoxicity and adverse effects on normal cellular functions.

Table 2: Dosage Effects in Animal Models

| Dosage Range | Biological Effect | Reference |

|---|---|---|

| Low Dose (<10 mg/kg) | Beneficial metabolic modulation | |

| High Dose (>50 mg/kg) | Cytotoxicity observed |

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Cancer Research: A study focusing on its effects on breast cancer cell lines reported significant inhibition of cell growth at specific concentrations, suggesting its potential as an anti-cancer agent.

- Metabolic Disorders: Another investigation indicated that the compound improved insulin sensitivity in diabetic mice, showcasing its role in metabolic regulation.

- Neuroprotective Effects: Preliminary findings suggest that this compound may have neuroprotective properties, warranting further exploration in neurodegenerative disease models.

常见问题

Basic Research Questions

Q. What are the optimized synthetic routes for 2-bromo-1-(4-butoxyphenyl)ethan-1-one, and how can reaction yields be improved?

- Methodological Answer : The compound is synthesized via α-bromo ketone synthesis. A typical procedure involves bromination of 1-(4-butoxyphenyl)ethan-1-one using bromine or N-bromosuccinimide (NBS) in chloroform at room temperature. Purification via flash column chromatography (hexane/ethyl acetate) yields the product (56% reported). To improve yield:

- Optimize stoichiometry (e.g., excess Br₂ or NBS).

- Use anhydrous solvents and inert atmosphere to minimize side reactions.

- Explore alternative catalysts (e.g., In(III)/Hf(IV) triflates for regioselectivity) .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

- Methodological Answer : Key techniques include:

- ¹H NMR (400 MHz, CDCl₃): Peaks at δ 7.94 (d, 2H, aromatic), 6.93 (d, 2H, aromatic), and 4.03 ppm (t, 2H, butoxy-CH₂) confirm substituent positions .

- ¹³C NMR : Signals at δ 190.0 (ketone C=O) and 68.2 ppm (butoxy-OCH₂) validate the backbone .

- HRMS : Exact mass (C₁₂H₁₄BrO₂⁺) calculated as 272.0236; observed 272.0234 .

Q. How can purification challenges (e.g., byproduct formation) be addressed during synthesis?

- Methodological Answer :

- Use gradient flash chromatography (silica gel, 5–20% ethyl acetate/hexane) to separate brominated byproducts.

- Monitor reaction progress via TLC (Rf ~0.4 in 10% ethyl acetate/hexane).

- Recrystallization from ethanol/water may enhance purity for crystallographic studies .

Advanced Research Questions

Q. What reaction pathways are accessible to this compound, and how do substituents influence reactivity?

- Methodological Answer :

- Nucleophilic substitution : The bromine atom is susceptible to displacement by amines (e.g., to form 2-amino derivatives) or thiols. Solvents like acetonitrile or DMF enhance nucleophilicity .

- Reduction : NaBH₄ selectively reduces the ketone to alcohol, while LiAlH₄ may over-reduce the aryl ring.

- Butoxy group effects : The electron-donating butoxy group stabilizes the ketone via resonance, slowing electrophilic substitution at the para position .

Q. How can the anti-biofilm activity of this compound be systematically evaluated?

- Methodological Answer :

- Microplate assays : Test against Mycobacterium smegmatis biofilms using crystal violet staining.

- Minimum Biofilm Eradication Concentration (MBEC) : Compare with analogs (e.g., 2-bromo-1-(4-methoxyphenyl)ethan-1-one) to assess structure-activity relationships.

- Synergy studies : Combine with existing antibiotics (e.g., rifampicin) to evaluate combinatorial efficacy .

Q. What strategies resolve contradictions in reported crystallographic data for similar brominated acetophenones?

- Methodological Answer :

- Use SHELX programs for structure refinement. For example, SHELXL-2018 optimizes hydrogen bonding and thermal parameters.

- Cross-validate with PXRD to confirm phase purity.

- Compare with structural analogs (e.g., 2-bromo-1-(4-methoxyphenyl)ethan-1-one, Acta Cryst. E 2009) to identify systematic errors .

Q. How can computational methods predict the regioselectivity of bromination in derivatives?

- Methodological Answer :

- DFT calculations (Gaussian 16): Compare activation energies for bromination at α- vs. β-positions.

- Hammett plots : Correlate substituent σ values with reaction rates (e.g., electron-withdrawing groups favor α-bromination).

- Molecular docking : Predict binding affinities for biological targets (e.g., bacterial enzymes) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。